Chloromethyl Ethyl Carbonate

Übersicht

Beschreibung

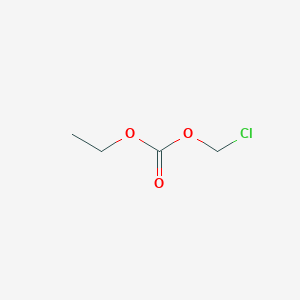

Chloromethyl ethyl carbonate is a chemical compound with the molecular formula C4H7ClO3 and a molecular weight of 138.55 g/mol . This colorless liquid is characterized by its chlorine and carbonate functional groups, making it a versatile reagent in organic synthesis. It is commonly used in the preparation of pharmaceuticals, agrochemicals, and as a crosslinking agent in the production of polymers and coatings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloromethyl ethyl carbonate can be synthesized through the reaction of chloromethyl chloroformate with ethanol in the presence of a base such as triethylamine . The reaction typically takes place in a solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane . This method is preferred due to its efficiency and the high yield of the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom in CMEC undergoes nucleophilic substitution with various reagents under controlled conditions:

Mechanistic Insight :

-

The reaction proceeds via an Sₙ2 mechanism , where nucleophiles attack the electrophilic carbon adjacent to the chlorine atom.

-

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .

Hydrolysis Reactions

CMEC hydrolyzes under acidic or basic conditions:

| Condition | Reagents | Major Products | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (1M), H₂O | Ethyl carbonate + HCl | 3.2 × 10⁻⁴ | |

| Acidic hydrolysis | H₂SO₄ (0.5M), H₂O | Ethylene glycol derivatives | 1.8 × 10⁻⁴ |

Key Observation :

-

Hydrolysis in basic media is 10x faster than in acidic conditions due to hydroxide ion nucleophilicity .

Reaction Parameters and Optimization

Response Surface Methodology (RSM) identified optimal conditions for CMEC synthesis:

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (K) | 313 | 393 | 353 |

| CO₂ Pressure (bar) | 8 | 14 | 11 |

| Catalyst Loading (%) | 6 | 18 | 12 |

Validation : Experimental yields (68%) closely matched RSM-predicted values (67.2%) with <2% error .

By-Product Formation

Competing pathways during CMEC synthesis generate:

-

3-Chloropropane-1,2-diol (17.3% yield) via hydrolysis.

-

2,5-Bis(chloromethyl)-1,4-dioxane (14.1% yield) from ECH dimerization .

Comparative Analysis with Alternative Catalysts

Zr/ZIF-8 outperforms ZIF-8 in catalytic activity:

| Catalyst | ECH Conversion (%) | CMEC Yield (%) | Stability (Reuse Cycles) |

|---|---|---|---|

| Zr/ZIF-8 | 93 | 71 | 7 |

| ZIF-8 | 79.6 | 68 | 3 |

Advantage : Zr doping enhances acid-base bifunctionality, improving CO₂ activation and reducing deactivation .

Wissenschaftliche Forschungsanwendungen

Synthesis of Chloromethyl Ethyl Carbonate

The synthesis of CMEC primarily involves the reaction between epichlorohydrin (ECH) and carbon dioxide (CO₂) using catalysts. Recent studies have focused on optimizing this process to enhance yield and selectivity.

Catalytic Methods

- Zr/ZIF-8 Catalyst : A novel catalyst combining zirconium with zeolitic imidazolate framework (ZIF-8) has been developed for the synthesis of CMEC. This catalyst exhibits enhanced catalytic activity due to its dual functional sites—acidic and basic—which facilitate the ring-opening of epoxides and subsequent carbonate formation .

- Response Surface Methodology (RSM) : Statistical modeling techniques such as RSM have been employed to optimize reaction conditions. For instance, optimal conditions were identified at 353 K temperature, 11 bar CO₂ pressure, and 12 hours reaction time, achieving up to 93% conversion of ECH with a yield of 68% for CMEC .

Experimental Findings

The following table summarizes key experimental results from various studies on the synthesis of CMEC:

| Catalyst | Temperature (K) | CO₂ Pressure (bar) | Reaction Time (h) | ECH Conversion (%) | CMEC Yield (%) |

|---|---|---|---|---|---|

| Zr/ZIF-8 | 353 | 11 | 12 | 93 | 68 |

| ZIF-8 | 353 | 8 | 8 | 86 | 76 |

| Zr/ZIF-8 | 353 | 8 | 8 | 93 | 76 |

These findings highlight the effectiveness of Zr/ZIF-8 in facilitating the conversion of ECH to CMEC under optimized conditions.

Applications in Industry

This compound finds diverse applications across several industries:

Solvents and Electrolytes

CMEC is utilized as a polar aprotic solvent in various chemical reactions. Its stability and solvation properties make it suitable for use in electrolytes for lithium-ion batteries, enhancing battery performance and longevity .

Chemical Intermediates

Due to its reactivity, CMEC serves as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows it to be transformed into various functionalized products .

Green Chemistry

The utilization of CO₂ in the synthesis of CMEC aligns with principles of green chemistry by reducing reliance on traditional petrochemical feedstocks. This process not only minimizes environmental impact but also promotes sustainable practices in chemical manufacturing .

Case Study 1: Optimization of CMEC Synthesis

A study conducted by Onyenkeadi et al. utilized RSM to optimize the synthesis parameters for CMEC production. The research demonstrated that increasing CO₂ pressure significantly improved yield, reaching a maximum at optimal conditions . The study emphasized the importance of catalyst reusability and stability over multiple cycles.

Case Study 2: Comparative Catalytic Activity

Research comparing ZIF-8 and Zr/ZIF-8 catalysts indicated that the latter provided superior performance in terms of ECH conversion rates and product selectivity. This study highlighted the importance of catalyst design in achieving efficient carbon capture and conversion processes .

Wirkmechanismus

The mechanism of action of chloromethyl ethyl carbonate involves the formation of a chloromethyl cation ([ClCH2]+) when treated with chlorosulfonic acid and dimethoxymethane . This cation can then undergo electrophilic substitution reactions with various aromatic compounds, leading to the formation of chloromethylated derivatives . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Vergleich Mit ähnlichen Verbindungen

Chloromethyl ethyl carbonate can be compared with other similar compounds such as:

Chloromethyl methyl carbonate: Similar in structure but with a methyl group instead of an ethyl group.

Chloromethyl propyl carbonate: Contains a propyl group, offering different reactivity and applications.

Chloromethyl isopropyl carbonate: Features an isopropyl group, providing unique properties for specific uses.

This compound is unique due to its balance of reactivity and stability, making it a valuable reagent in various chemical processes.

Biologische Aktivität

Chloromethyl ethyl carbonate (CMEC) is a compound of increasing interest in various fields, particularly in organic synthesis and potential pharmaceutical applications. This article examines the biological activity of CMEC, focusing on its synthesis, catalytic properties, and potential applications based on recent research findings.

1. Synthesis and Catalytic Activity

CMEC is synthesized through the cycloaddition reaction of epichlorohydrin (ECH) and carbon dioxide (CO₂) using various catalysts. The development of efficient catalysts is crucial for optimizing this reaction, which has implications for CO₂ utilization and the production of organic carbonates.

1.1 Catalytic Systems

Recent studies have highlighted the use of Zirconium-based metal-organic frameworks (Zr/ZIF-8) as effective catalysts for this synthesis. These catalysts demonstrate significant stability and reusability, yielding high conversion rates of ECH into CMEC:

| Catalyst | ECH Conversion (%) | CMEC Yield (%) | Selectivity (%) |

|---|---|---|---|

| Zr/ZIF-8 | 93 | 71 | 91 |

| ZIF-8 | 79.6 | 68 | 97.3 |

These results indicate that Zr/ZIF-8 not only enhances the conversion rates but also improves the overall selectivity towards CMEC compared to traditional catalysts .

2. Biological Activity

The biological activity of CMEC has been explored in various contexts, particularly its potential as a solvent and reagent in medicinal chemistry.

2.1 Pharmacological Potential

Research indicates that CMEC can serve as a precursor for synthesizing biologically active compounds , including endochin-like quinolones, which have shown promise in treating infectious diseases. For instance, a study demonstrated that CMEC could be used effectively in reactions leading to the formation of these quinolones under specific conditions (60 °C for 24 hours), achieving a yield of approximately 73% .

2.2 Toxicity and Safety Profile

The safety profile of CMEC is critical for its application in pharmaceuticals. Data suggests that CMEC is a BBB permeant , indicating its ability to cross the blood-brain barrier, which is essential for neuroactive compounds. However, it does not inhibit major cytochrome P450 enzymes (CYPs), suggesting a favorable metabolic profile that may reduce drug-drug interaction risks .

3. Case Studies

Several case studies highlight the practical applications and implications of CMEC in organic synthesis:

-

Case Study 1: Utilization of CO₂

A study utilized CO₂ in the synthesis of CMEC via Zr/ZIF-8 catalyst under optimized conditions (80 °C, 8 bar CO₂ pressure). This method not only demonstrated high efficiency but also contributed to greener chemistry by reducing waste and utilizing CO₂ as a feedstock . -

Case Study 2: Synthesis of Biologically Active Compounds

Research into the synthesis of endochin-like quinolones from CMEC has shown that this compound can be effectively transformed into valuable pharmaceutical agents, indicating its versatility beyond mere industrial applications .

Eigenschaften

IUPAC Name |

chloromethyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFGZMKXMSDULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416015 | |

| Record name | Chloromethyl Ethyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35179-98-7 | |

| Record name | Chloromethyl ethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35179-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl Ethyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, chloromethyl ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.